molecular formula C11H24O2Si B095843 2-Cyclohexyloxyethoxy(trimethyl)silane CAS No. 16654-73-2

2-Cyclohexyloxyethoxy(trimethyl)silane

Cat. No.: B095843
CAS No.: 16654-73-2
M. Wt: 216.39 g/mol
InChI Key: WKFOFEYMJQRWJM-UHFFFAOYSA-N
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Description

While direct evidence for 2-Cyclohexyloxyethoxy(trimethyl)silane is absent in the provided sources, its structure can be inferred as a silane derivative featuring a cyclohexyloxyethoxy substituent attached to a trimethylsilane group. Such compounds are typically used in organic synthesis, surface modification, or polymer chemistry due to their hydrophobic and reactive silyl groups. Below, we compare structurally similar silanes with cyclohexyl or related substituents, leveraging data from the provided evidence.

Properties

CAS No.

16654-73-2

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

2-cyclohexyloxyethoxy(trimethyl)silane

InChI

InChI=1S/C11H24O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3

InChI Key

WKFOFEYMJQRWJM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCOC1CCCCC1

Canonical SMILES

C[Si](C)(C)OCCOC1CCCCC1

Synonyms

[2-(Cyclohexyloxy)ethoxy]trimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular formulas, substituents, and applications among related silanes:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Reactivity Reference
[2-(3-Cyclohexenyl)ethyl]triethoxysilane C₁₄H₂₈O₃Si 272.46 77756-79-7 Triethoxy, cyclohexenyl ethyl Coupling agent for surface treatment
[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane C₁₁H₁₈Si 178.35 17988-44-2 Ethynyl, cyclohexenyl, trimethyl Click chemistry, alkyne reactions
Trimethylsilyl Chloride C₃H₉ClSi 108.64 75-77-4 Chloride, trimethyl Silylating agent, synthesis
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 107-46-0 Trimethyl, siloxane bridge Solvent, lubricant
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane C₁₀H₂₀O₄Si 248.35 N/A Epoxy, triethoxy, bicyclic Adhesion promoter in polymers

Research Findings and Trends

  • Hydrolytic Stability : Triethoxysilanes (e.g., CAS 77756-79-7) exhibit slower hydrolysis compared to chlorides, enabling applications in moisture-cured systems .
  • Steric Effects : Cyclohexenyl substituents in ethynyl-trimethylsilanes (CAS 17988-44-2) reduce unwanted side reactions in alkyne functionalization .
  • Thermal Stability : Hexamethyldisiloxane (CAS 107-46-0) is thermally stable up to 300°C, unlike epoxy-functional silanes, which degrade at lower temperatures .

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